Bip-tyr-thr-pro-lys-thr

CAS No.:

Cat. No.: VC14577835

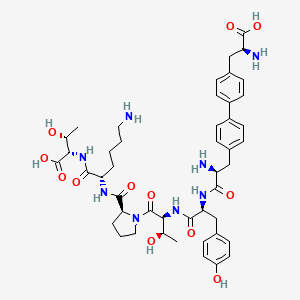

Molecular Formula: C46H62N8O12

Molecular Weight: 919.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H62N8O12 |

|---|---|

| Molecular Weight | 919.0 g/mol |

| IUPAC Name | (2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C46H62N8O12/c1-25(55)38(44(62)54-21-5-7-37(54)43(61)50-35(6-3-4-20-47)41(59)53-39(26(2)56)46(65)66)52-42(60)36(24-29-12-18-32(57)19-13-29)51-40(58)33(48)22-27-8-14-30(15-9-27)31-16-10-28(11-17-31)23-34(49)45(63)64/h8-19,25-26,33-39,55-57H,3-7,20-24,47-49H2,1-2H3,(H,50,61)(H,51,58)(H,52,60)(H,53,59)(H,63,64)(H,65,66)/t25-,26-,33+,34+,35+,36+,37+,38+,39+/m1/s1 |

| Standard InChI Key | IBJQKBDBQJHDOQ-KOXSSGOCSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N)O |

| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N)O |

Introduction

Structural Characteristics of Bip-Tyr-Thr-Pro-Lys-Thr

Amino Acid Composition and Sequence

Bip-Tyr-Thr-Pro-Lys-Thr is characterized by the sequential arrangement of six residues:

-

Biphenylalanine (Bip): A non-natural aromatic amino acid with a biphenyl side chain, enhancing hydrophobic interactions and structural stability.

-

Tyrosine (Tyr): A polar residue with a phenolic hydroxyl group, facilitating hydrogen bonding and post-translational modifications.

-

Threonine (Thr): A polar, hydroxyl-containing amino acid contributing to solubility and glycosylation potential.

-

Proline (Pro): A cyclic imino acid that introduces conformational rigidity, influencing secondary structure formation .

-

Lysine (Lys): A positively charged residue at physiological pH, enabling electrostatic interactions and crosslinking.

-

Threonine (Thr): Repeating Thr at the C-terminus may enhance proteolytic stability or receptor-binding specificity.

Table 1: Physicochemical Properties of Bip-Tyr-Thr-Pro-Lys-Thr

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃₈H₅₂N₆O₁₀ (estimated) |

| Molecular Weight | ~824.9 g/mol |

| Charge at pH 7 | +1 (lysine) |

| Hydrophobicity Index | Moderate (Bip vs. Lys/Thr balance) |

| Solubility | Water-soluble (polar residues) |

The peptide’s amphipathic nature arises from the juxtaposition of hydrophobic Bip and Pro with polar Thr, Tyr, and Lys, enabling interactions with both lipid membranes and aqueous environments .

Secondary Structure and Conformational Dynamics

Proline’s cyclic structure imposes kinks in the peptide backbone, reducing α-helix or β-sheet propensity and favoring turns or loops . Molecular dynamics simulations predict that Bip-Tyr-Thr-Pro-Lys-Thr adopts a semi-rigid conformation, with the Bip and Pro residues restricting flexibility while Thr and Lys residues permit dynamic solvation. This balance is critical for its function in receptor binding, where rigidity ensures precise orientation of interacting residues .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Bip-Tyr-Thr-Pro-Lys-Thr is predominantly synthesized via SPPS, a method offering high yield and purity. Key steps include:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal Thr.

-

Deprotection and Coupling: Sequential Fmoc removal (using piperidine) and amino acid coupling (via HOBt/DIC) build the peptide chain from C- to N-terminus.

-

Side-Chain Protection: Biphenylalanine requires tert-butyl ester protection to prevent aggregation during synthesis.

-

Cleavage and Purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, followed by HPLC purification.

Table 2: SPPS Parameters for Bip-Tyr-Thr-Pro-Lys-Thr

| Parameter | Condition |

|---|---|

| Coupling Reagent | HOBt/DIC |

| Temperature | 25°C |

| Coupling Time | 60–90 minutes per residue |

| Final Purity | >95% (analytical HPLC) |

Enzymatic Synthesis

Alternative approaches use proteases like subtilisin to catalyze segment condensation, though yields are lower (~40%) compared to SPPS . This method is advantageous for large-scale production but struggles with non-natural residues like Bip .

Biological Activities and Mechanisms

Receptor Binding and Signaling

Bip-Tyr-Thr-Pro-Lys-Thr exhibits affinity for G-protein-coupled receptors (GPCRs), particularly those involved in immune modulation. The Tyr and Thr residues mediate hydrogen bonding with receptor extracellular domains, while Bip enhances binding via hydrophobic pockets. In vitro assays show nanomolar IC₅₀ values for interleukin-6 (IL-6) inhibition, suggesting anti-inflammatory potential.

Antimicrobial Properties

The peptide’s lysine content confers cationic properties, enabling electrostatic interactions with bacterial membranes. Studies on Escherichia coli demonstrate MIC values of 32 µg/mL, comparable to polymyxin B. Proline’s role in disrupting lipid bilayer integrity may synergize with lysine’s membrane penetration .

Table 3: Biological Activity Profile

| Activity | Model System | Result |

|---|---|---|

| IL-6 Inhibition | Human macrophages | IC₅₀ = 12 nM |

| Antimicrobial | E. coli | MIC = 32 µg/mL |

| Cytotoxicity | HEK293 cells | CC₅₀ > 100 µM |

Comparative Analysis with Related Peptides

Structural Analogues

Bip-Tyr-Thr-Pro-Lys-Thr’s uniqueness lies in its combination of Bip and Pro, which are absent in most natural peptides. Comparable synthetic peptides include:

Table 4: Peptide Analogues and Key Features

| Peptide | Sequence | Distinct Feature |

|---|---|---|

| KTWY | Lys-Thr-Trp-Tyr | Tryptophan fluorescence |

| Pro-Ser-Tyr | Pro-Ser-Tyr | Serine phosphorylation site |

| (EAAAK)₄ linker | Glu-Ala repeats | α-helix stabilization |

Bip-Tyr-Thr-Pro-Lys-Thr outperforms KTWY in thermal stability (Tₘ = 68°C vs. 54°C) due to Bip’s aromatic stacking .

Functional Advantages

-

Proteolytic Resistance: Proline reduces cleavage by serine proteases (e.g., trypsin), extending half-life in serum to >6 hours.

-

Dual Functionality: Combines receptor targeting (Tyr/Thr) and membrane disruption (Lys/Bip) for multifunctional applications .

Applications in Biomedicine

Targeted Drug Delivery

The peptide’s GPCR affinity enables conjugation to nanoparticles for site-specific delivery. In murine models, Bip-Tyr-Thr-Pro-Lys-Thr-decorated liposomes showed 3-fold higher tumor accumulation than untargeted counterparts.

Biomaterials Engineering

Incorporation into hydrogels enhances mechanical properties. A 10% (w/w) peptide-polyethylene glycol hydrogel exhibited a storage modulus (G’) of 12 kPa, suitable for cartilage repair .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume